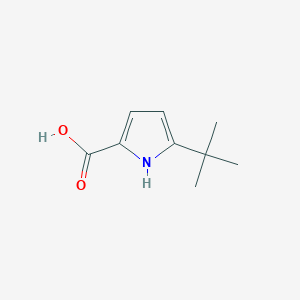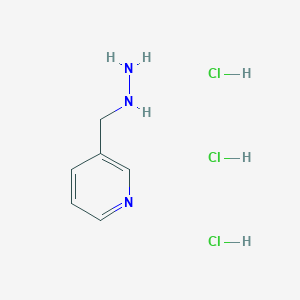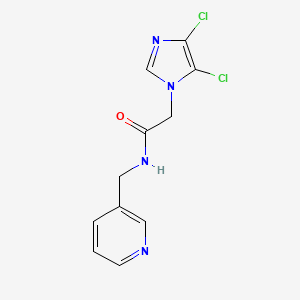
5-tert-Butyl-1H-pyrrole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-tert-Butyl-1H-pyrrole-2-carboxylic acid is a chemical compound with the CAS Number: 934353-26-1 . It has a molecular weight of 167.21 and its IUPAC name is 5-(tert-butyl)-1H-pyrrole-2-carboxylic acid . It is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of pyrroles, such as this compound, can be achieved through various methods. One such method is the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles .Molecular Structure Analysis
The molecular formula of this compound is C9H13NO2 . The InChI code for this compound is 1S/C9H13NO2/c1-9(2,3)7-5-4-6(10-7)8(11)12/h4-5,10H,1-3H3,(H,11,12) .Chemical Reactions Analysis
Pyrroles, including this compound, can undergo a variety of chemical reactions. For instance, they can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to yield substituted pyrroles . They can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Its boiling point is not specified in the search results.Scientific Research Applications
Singlet Oxygen Reactions and Prodigiosin Precursors
Singlet oxygen reactions with 3-methoxy-2-pyrrole carboxylic acid tert-butyl esters yield peroxidic intermediates. These intermediates can undergo coupling with various nucleophiles, leading to the formation of 5-substituted pyrroles. Among these products, α,α′-bipyrroles serve as precursors to prodigiosin and its analogues. This highlights the potential of 5-tert-Butyl-1H-pyrrole-2-carboxylic acid derivatives in synthesizing complex organic structures and bioactive molecules (Wasserman et al., 2004).
Continuous Flow Synthesis
A novel method for the one-step, continuous flow synthesis of pyrrole-3-carboxylic acids directly from tert-butyl acetoacetates, amines, and 2-bromoketones has been reported. This method utilizes the byproduct HBr from the Hantzsch reaction to hydrolyze t-butyl esters in situ. This technique is significant for the efficient synthesis of pyrrole derivatives, including this compound, in a single continuous process, offering advantages in scalability and efficiency (Herath & Cosford, 2010).
SF5 Substituted Pyrrole Derivatives
The synthesis of SF5-substituted pyrrole carboxylic acid esters has been achieved. This involves the cycloaddition of an azomethine ylide to pentafluorosulfanylalkynes, leading to a series of dihydropyrroles. These are then oxidized to yield 1-tert-butyl-4-(pentafluorosulfanyl)pyrrole-2-carboxylic acid esters. Such compounds underscore the adaptability of this compound derivatives for the introduction of fluorinated groups, enhancing their potential in drug design and material science (Dolbier & Zheng, 2009).
Regio-Selective Synthesis
A regio-selective synthesis approach for 1-tert-butyl-4-nitro-1H-pyrrole-3-carboxylic acid has been developed. This method utilizes the bulky tert-butyl moiety of 1-tert-butyl-1H-pyrrole to direct selective, un-symmetrical substitutions, demonstrating the strategic use of substituents in synthesizing functionalized pyrrole derivatives for various applications (Nguyen, Schiksnis, & Michelotti, 2009).
Safety and Hazards
properties
IUPAC Name |
5-tert-butyl-1H-pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-9(2,3)7-5-4-6(10-7)8(11)12/h4-5,10H,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHDAVVIMVCGSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
934353-26-1 |
Source


|
| Record name | 5-tert-butyl-1H-pyrrole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate](/img/structure/B2703934.png)

![1-[(2E)-3-phenylprop-2-en-1-yl]-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B2703940.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(4-fluorophenyl)sulfanylacetate](/img/structure/B2703941.png)
![2-[(2-Amino-6-chloropyrimidin-4-yl)amino]benzoic acid](/img/structure/B2703942.png)
![N-(2,4-difluorophenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2703943.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2703946.png)



![N-ethylspiro[chroman-2,4'-piperidine]-1'-carboxamide](/img/structure/B2703952.png)
![7-Butyl-1,3-dimethyl-5-(2-morpholin-4-yl-2-oxoethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2703953.png)
![1-{4-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]phenyl}-3,3-dimethyl-2-azetanone](/img/structure/B2703955.png)